4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid
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Overview
Description
4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluoren-9-ylmethoxy carbonyl group attached to an amino methyl group, which is further connected to a phenylbenzoic acid moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxy carbonyl group. This group is then reacted with an appropriate amine to form the amino methyl group, which is subsequently attached to the phenylbenzoic acid core. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and selectivity. Quality control measures are crucial to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be employed as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid
4- { [ (9H-Fluoren-9-ylmethoxy)carbonyl] (methyl)amino}butanoic acid
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid
Uniqueness: 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid is unique due to its specific structural features, which differentiate it from other similar compounds
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)20-14-15-21(26(16-20)19-8-2-1-3-9-19)17-30-29(33)34-18-27-24-12-6-4-10-22(24)23-11-5-7-13-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLHFKOQNIQJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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